molecular formula C22H22N4O3S B307915 6-(4-Methoxy-3-methylphenyl)-3-(methylthio)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine

6-(4-Methoxy-3-methylphenyl)-3-(methylthio)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine

Numéro de catalogue B307915
Poids moléculaire: 422.5 g/mol
Clé InChI: WRHSLNWEGPMRHM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-(4-Methoxy-3-methylphenyl)-3-(methylthio)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. The compound is commonly referred to as MMB-2201 and belongs to the class of synthetic cannabinoids.

Mécanisme D'action

MMB-2201 acts as a potent agonist of the cannabinoid receptors CB1 and CB2. The compound binds to these receptors and activates them, leading to a range of physiological effects. MMB-2201 has been shown to have a higher affinity for CB1 receptors than CB2 receptors. The activation of CB1 receptors by MMB-2201 leads to the release of neurotransmitters such as dopamine and serotonin, which are responsible for the compound's psychoactive effects.
Biochemical and Physiological Effects
MMB-2201 has been shown to have a range of biochemical and physiological effects. The compound has been reported to induce hypothermia, reduce locomotor activity, and cause catalepsy in animal models. MMB-2201 has also been shown to alter the levels of various neurotransmitters in the brain, including dopamine, serotonin, and noradrenaline.

Avantages Et Limitations Des Expériences En Laboratoire

MMB-2201 has several advantages for lab experiments. The compound is stable and can be easily synthesized in high yields. MMB-2201 is also highly potent, making it useful for studying the effects of synthetic cannabinoids on the endocannabinoid system and other physiological processes. However, MMB-2201 has several limitations. The compound is highly lipophilic, making it difficult to dissolve in water-based solutions. MMB-2201 is also a Schedule I controlled substance in many countries, making it difficult to obtain for research purposes.

Orientations Futures

There are several future directions for the study of MMB-2201. One area of research is the development of new synthetic cannabinoids that are more selective for CB1 or CB2 receptors. Another area of research is the investigation of the long-term effects of synthetic cannabinoids on the endocannabinoid system and other physiological processes. Additionally, the potential therapeutic applications of synthetic cannabinoids, including MMB-2201, for the treatment of various medical conditions, such as chronic pain and anxiety, warrant further investigation.
Conclusion
MMB-2201 is a synthetic cannabinoid that has gained significant attention in scientific research due to its unique properties and potential applications. The compound has been extensively studied for its potential applications in analytical chemistry and pharmacology. MMB-2201 acts as a potent agonist of the cannabinoid receptors CB1 and CB2 and has a range of biochemical and physiological effects. While MMB-2201 has several advantages for lab experiments, it also has several limitations. Further research is needed to fully understand the potential applications of MMB-2201 and other synthetic cannabinoids.

Méthodes De Synthèse

The synthesis of MMB-2201 involves the reaction of 4-methoxy-3-methylbenzaldehyde with thiourea to form the corresponding thiosemicarbazide. The thiosemicarbazide is then reacted with 7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine to form MMB-2201. The synthesis method has been optimized to produce high yields of the compound.

Applications De Recherche Scientifique

MMB-2201 has been extensively studied for its potential applications in scientific research. The compound has been used as a reference standard in analytical chemistry to identify and quantify synthetic cannabinoids in biological samples. MMB-2201 has also been used in pharmacological studies to investigate the effects of synthetic cannabinoids on the endocannabinoid system and other physiological processes.

Propriétés

Formule moléculaire

C22H22N4O3S

Poids moléculaire

422.5 g/mol

Nom IUPAC

1-[6-(4-methoxy-3-methylphenyl)-3-methylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]propan-1-one

InChI

InChI=1S/C22H22N4O3S/c1-5-18(27)26-16-9-7-6-8-15(16)19-20(23-22(30-4)25-24-19)29-21(26)14-10-11-17(28-3)13(2)12-14/h6-12,21H,5H2,1-4H3

Clé InChI

WRHSLNWEGPMRHM-UHFFFAOYSA-N

SMILES

CCC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SC)C4=CC(=C(C=C4)OC)C

SMILES canonique

CCC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SC)C4=CC(=C(C=C4)OC)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.